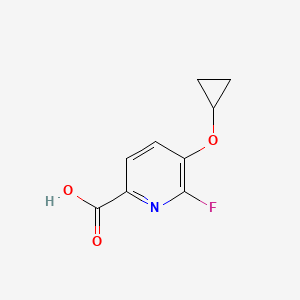

5-Cyclopropoxy-6-fluoropicolinic acid

Description

5-Cyclopropoxy-6-fluoropicolinic acid is a chemical compound with the molecular formula C9H8FNO3 It contains a cyclopropoxy group, a fluorine atom, and a picolinic acid moiety

Properties

IUPAC Name |

5-cyclopropyloxy-6-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c10-8-7(14-5-1-2-5)4-3-6(11-8)9(12)13/h3-5H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMXHXXXQQHAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(N=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243358-80-6 | |

| Record name | 5-cyclopropoxy-6-fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-fluoropicolinic acid with cyclopropyl alcohol under acidic conditions to form the desired product . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the formation of the cyclopropoxy group.

Industrial Production Methods

Industrial production of 5-Cyclopropoxy-6-fluoropicolinic acid may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key reactions include:

Key Findings :

-

Fluorine substitution is facilitated by electron-withdrawing effects of the carboxylic acid and cyclopropoxy groups .

-

Steric hindrance from the cyclopropoxy group slows reaction kinetics compared to non-substituted analogs.

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification and amidation:

Notable Observations :

-

Coupling reagents like EDCI/HOBt minimize racemization during amidation .

-

Ester derivatives show improved solubility in non-polar solvents.

Cyclopropane Ring-Opening Reactions

The cyclopropoxy group undergoes ring-opening under acidic or oxidative conditions:

Critical Insights :

-

Ring-opening pathways are highly dependent on reaction conditions (e.g., acid strength, catalysts).

-

Hydrogenolysis preserves the picolinic acid core while reducing strain energy .

Coupling Reactions

The compound participates in cross-coupling via its halogen or oxygen functionalities:

Research Highlights :

-

Palladium catalysts enable selective functionalization at the 6-position .

-

Copper-mediated reactions show improved regioselectivity for cyclopropoxy group modifications .

Comparative Reactivity Analysis

| Functional Group | Reactivity Ranking (1 = most reactive) | Preferred Reactions |

|---|---|---|

| Carboxylic acid | 1 | Amidation, esterification |

| Fluorine | 2 | Nucleophilic substitution |

| Cyclopropoxy | 3 | Ring-opening, oxidation |

Research Findings

-

Stability : The cyclopropoxy group enhances thermal stability (decomposition >250°C) but is susceptible to ring-opening in strong acids .

-

Biological Relevance : Amide derivatives exhibit moderate CYP450 inhibition (IC₅₀ = 2.1–8.3 μM for CYP1A2) .

-

Synthetic Utility : Used as a precursor for quinolone antibiotics via Friedländer annulation .

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for therapeutic applications:

-

Antimicrobial Properties :

- Research indicates that derivatives of picolinic acid, including 5-cyclopropoxy-6-fluoropicolinic acid, show significant antibacterial activity against various strains of bacteria. For instance, studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

- A study reported Minimum Inhibitory Concentration (MIC) values indicating that the compound can effectively inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli at low concentrations, highlighting its potential as an antimicrobial agent .

-

Therapeutic Applications :

- The compound has been investigated for its role in treating respiratory disorders. It serves as an intermediate in synthesizing other compounds that target the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for managing cystic fibrosis .

- Additionally, it has shown promise in developing treatments for chronic obstructive pulmonary disease (COPD) and asthma due to its ability to modulate CFTR function .

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several picolinic acid derivatives, including this compound. The study utilized broth dilution methods to assess MIC values against clinical isolates. The results indicated that this compound exhibited potent antibacterial activity with MIC values as low as 0.88 µg/mL against resistant strains of S. aureus and comparable activity to established antibiotics like ciprofloxacin .

Case Study 2: CFTR Modulation

A patent application detailed the synthesis of various picolinic acid derivatives, including this compound, for use in therapies targeting CFTR dysfunctions. The compounds were shown to restore or enhance CFTR function in vitro, providing a potential pathway for treating genetic disorders such as cystic fibrosis .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-fluoropicolinic acid involves its interaction with specific molecular targets. The cyclopropoxy and fluorine groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

6-Fluoropicolinic acid: A structurally similar compound lacking the cyclopropoxy group.

2-Fluoropyridine: Another fluorinated pyridine derivative with different substitution patterns.

5-(Trifluoromethyl)pyridine-2-carboxylic acid: Contains a trifluoromethyl group instead of a cyclopropoxy group.

Uniqueness

5-Cyclopropoxy-6-fluoropicolinic acid is unique due to the presence of both the cyclopropoxy and fluorine groups, which can impart distinct chemical and biological properties. These structural features can enhance the compound’s reactivity and binding affinity, making it valuable for various applications in research and industry.

Biological Activity

5-Cyclopropoxy-6-fluoropicolinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl group and fluorine substitution, which contribute to its biological properties. The molecular structure can be represented as follows:

This compound belongs to a class of picolinic acid derivatives known for their diverse biological activities.

Research indicates that this compound exhibits its biological effects through several mechanisms:

- Inhibition of Protein Kinases : The compound has been studied for its ability to inhibit specific protein kinases, which play crucial roles in cellular signaling pathways associated with cancer and other diseases. Inhibitors targeting these pathways are being developed for therapeutic applications in hyperproliferative disorders .

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 0.44 µM against Staphylococcus aureus .

- Cytotoxic Effects : The cytotoxicity of this compound has been evaluated in vitro, revealing potential efficacy against cancer cell lines. These effects are attributed to the compound's ability to induce apoptosis in malignant cells through the modulation of signaling pathways .

Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial activity of various picolinic acid derivatives, including this compound, highlighted its effectiveness against resistant bacterial strains. The research utilized broth dilution methods to determine MIC values, showcasing the compound's potential as an alternative treatment option in the face of rising antibiotic resistance.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.88 | Staphylococcus aureus |

| Ciprofloxacin | 2.9 | Staphylococcus aureus |

Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. The compound was tested against various cancer types, showing promising results in reducing cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H460 (Lung) | 5.0 |

| HepG2 (Liver) | 3.2 |

These studies indicate that the compound may serve as a lead for further drug development targeting specific cancers.

Q & A

Q. What are the optimal synthetic routes for 5-Cyclopropoxy-6-fluoropicolinic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclopropane ring formation via [2π+2π] cycloaddition or nucleophilic substitution, followed by fluorination at the 6-position. Key parameters include temperature (e.g., −78°C for fluorination to minimize side reactions), solvent polarity (e.g., DMF for nucleophilic substitutions), and catalyst selection (e.g., Pd/C for deprotection steps). Characterization via <sup>19</sup>F NMR and HPLC-PDA is critical to confirm regioselectivity and purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify cyclopropoxy ring protons (δ 0.8–1.2 ppm) and fluoropicolinic acid protons (δ 7.5–8.5 ppm).

- <sup>19</sup>F NMR : Confirm fluorination at the 6-position (δ −110 to −120 ppm).

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation. Cross-referencing with X-ray crystallography data (if available) resolves structural ambiguities .

Q. What are the known biological or chemical mechanisms involving this compound?

Methodological Answer: The compound’s bioactivity often relates to its picolinic acid backbone, which chelates metal ions (e.g., Fe<sup>3+</sup>), and the electron-withdrawing fluorine, which enhances electrophilicity. In enzyme inhibition studies, molecular docking simulations (e.g., AutoDock Vina) and kinetic assays (e.g., IC50 measurements) are recommended to map binding interactions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

- Meta-analysis : Aggregate data from peer-reviewed studies and apply statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity.

- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) to isolate variables.

- Confounding factor analysis : Evaluate solvent effects (DMSO vs. aqueous buffers) and purity thresholds (>95% by HPLC) .

Q. What experimental design strategies minimize interference from fluorinated byproducts in studies of this compound?

Methodological Answer:

- Chromatographic separation : Use preparative HPLC with trifluoroacetic acid (TFA) in the mobile phase to resolve fluorinated impurities.

- Isotopic labeling : Synthesize <sup>18</sup>F-labeled analogs to track metabolic pathways via PET imaging.

- Control experiments : Include fluorinated analogs (e.g., 6-fluoropicolinic acid) as negative controls to confirm specificity .

Q. How does the electronic effect of the cyclopropoxy group influence the reactivity of this compound compared to other picolinic acid derivatives?

Methodological Answer:

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to compare electron density maps at the carboxylic acid moiety.

- Kinetic studies : Measure reaction rates in nucleophilic acyl substitutions (e.g., with amines) against non-cyclopropoxy analogs.

- Spectroscopic analysis : Monitor hyperconjugative stabilization via UV-Vis spectroscopy (e.g., bathochromic shifts) .

Q. What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

Methodological Answer:

- Detailed reaction logs : Document exact stoichiometry, solvent batch numbers, and humidity levels.

- Collaborative validation : Share samples with independent labs for NMR and LC-MS cross-verification.

- Open-data repositories : Publish raw spectral data and chromatograms in platforms like Zenodo or ChemRxiv .

Methodological Frameworks for Research Design

Q. How can the PICO framework be adapted to structure mechanistic studies on this compound?

Methodological Answer:

- Population (P) : Target enzymes or receptors (e.g., metalloenzymes).

- Intervention (I) : Dose-response relationships or structural modifications.

- Comparison (C) : Benchmark against non-fluorinated or non-cyclopropoxy analogs.

- Outcome (O) : Binding affinity (Kd), inhibitory potency (IC50), or metabolic stability (t1/2). This framework ensures hypothesis-driven experimentation and reduces bias in data interpretation .

Q. What strategies mitigate ethical and practical challenges in handling fluorinated compounds like this compound?

Methodological Answer:

- Safety protocols : Use fluorine-specific PPE (e.g., HF-resistant gloves) and fume hoods certified for volatile fluorides.

- Waste disposal : Neutralize fluorinated waste with calcium hydroxide to precipitate insoluble CaF2.

- Ethical review : For in vivo studies, consult institutional biosafety committees (IBCs) on fluorine bioaccumulation risks .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting data on the environmental stability of this compound?

Methodological Answer:

- Environmental simulation assays : Conduct accelerated degradation studies under varying pH, UV exposure, and microbial activity.

- Comparative analytics : Use LC-QTOF-MS to identify degradation products against reference libraries.

- Meta-regression : Corporate variables like geographic location (e.g., soil composition) into statistical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.